2-amino-7-hydroxy-4-[4-(propan-2-yl)phenyl]-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-7-hydroxy-4-[4-(propan-2-yl)phenyl]-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of 2-amino-4H-chromenes. These compounds are known for their diverse biological activities and potential pharmacological properties. The chromene core structure is a common motif in many natural products and synthetic compounds, making it a significant target for chemical research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-hydroxy-4-[4-(propan-2-yl)phenyl]-4H-chromene-3-carbonitrile typically involves a multi-component reaction (MCR) strategy. One common method involves the reaction of an aldehyde, malononitrile, and a phenol derivative in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are increasingly being applied to the synthesis of heterocyclic compounds like this compound .
Chemical Reactions Analysis
Types of Reactions
2-amino-7-hydroxy-4-[4-(propan-2-yl)phenyl]-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-amino-7-hydroxy-4-[4-(propan-2-yl)phenyl]-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with DNA or proteins, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Coumarin derivatives: Known for their anticoagulant properties and structural similarity to chromenes.
Uniqueness
2-amino-7-hydroxy-4-[4-(propan-2-yl)phenyl]-4H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the hydroxyl group at specific positions enhances its potential as a pharmacologically active compound .
Properties
IUPAC Name |
2-amino-7-hydroxy-4-(4-propan-2-ylphenyl)-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-11(2)12-3-5-13(6-4-12)18-15-8-7-14(22)9-17(15)23-19(21)16(18)10-20/h3-9,11,18,22H,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGWSMKLDSKPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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